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Compound of Interest

Compound Name: Felodipine-d5

Cat. No.: B8135520 Get Quote

An In-depth Technical Guide to Felodipine-d5
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to Felodipine-d5. It is intended for researchers,

scientists, and professionals involved in drug development and pharmaceutical sciences.

Introduction
Felodipine-d5 is the deuterium-labeled analogue of Felodipine, a potent vasoselective calcium

channel antagonist belonging to the dihydropyridine class.[1] Felodipine is widely used in the

management of hypertension and stable angina.[2][3][4] The incorporation of five deuterium

atoms into the ethyl group of the felodipine molecule makes Felodipine-d5 an ideal internal

standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, to

determine the pharmacokinetic profile of felodipine in biological matrices.[5] Its use as a tracer

is crucial during the drug development process.

Chemical Structure and Physicochemical Properties
Felodipine-d5 is structurally identical to felodipine, with the exception of the five hydrogen

atoms on the ethyl ester group being replaced by deuterium.

Chemical Name: 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-

dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

The key physicochemical properties of Felodipine-d5 are summarized in the table below.
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Property Value Source

Molecular Formula C18H14D5Cl2NO4

Molecular Weight 389.3 g/mol

Monoisotopic Mass 388.1004972 Da

CAS Number 1242281-38-4

Appearance Not specified

Solubility

Insoluble in water, freely

soluble in dichloromethane

and ethanol.

XLogP3 3.9

Topological Polar Surface Area 64.6 Å²

Biological Properties and Mechanism of Action
Felodipine-d5 is expected to have a biological activity profile comparable to that of felodipine.

However, its primary utility is as a stable isotope-labeled internal standard in pharmacokinetic

and metabolic studies of felodipine.

Felodipine is a calcium channel blocker that exerts its therapeutic effects by selectively

inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth

muscle cells. This leads to the relaxation of arteriolar smooth muscle, a reduction in peripheral

vascular resistance, and consequently, a lowering of blood pressure. Felodipine exhibits high

vascular selectivity, with a more pronounced effect on vascular smooth muscle than on cardiac

muscle.

The mechanism involves the binding of felodipine to the L-type voltage-gated calcium

channels, stabilizing them in their inactive conformation. This prevents the calcium influx that is

necessary for muscle contraction.

The following diagram illustrates the signaling pathway of Felodipine's action.
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Mechanism of action of Felodipine.

Pharmacokinetics of Felodipine (Parent Compound)
The pharmacokinetic parameters of the non-deuterated parent compound, felodipine, are

crucial for understanding the context in which Felodipine-d5 is used.

Parameter Value Source

Bioavailability ~15-20%

Time to Peak Plasma

Concentration
2.5 - 5 hours

Protein Binding >99%

Half-life 11 - 16 hours

Metabolism
Extensive first-pass

metabolism by CYP3A4.

Elimination
~70% excreted as metabolites

in urine, ~10% in feces.

Experimental Protocols
A. Synthesis of Felodipine
A continuous flow synthesis method for felodipine has been developed, offering an efficient and

scalable alternative to traditional batch methods. The synthesis of Felodipine-d5 would follow
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a similar protocol, substituting deuterated reactants where appropriate.

Objective: To synthesize felodipine via a one-step continuous flow process.

Materials:

2,3-dichlorobenzaldehyde

Methyl acetoacetate

Ethyl acetoacetate

Ammonium acetate

Acetic acid

Piperidine

Isopropanol (solvent)

Microreactor platform

Methodology:

Solution Preparation:

Flask A: Prepare a solution of 2,3-dichlorobenzaldehyde, methyl acetoacetate, acetic acid,

and piperidine in isopropanol.

Flask B: Prepare a solution of ethyl acetoacetate and ammonium acetate in isopropanol.

Continuous Flow Reaction:

The solutions from Flask A and Flask B are co-fed into a microreactor using precision

pumps at a defined flow rate ratio.

The reaction is carried out at an optimized temperature (e.g., 60 °C).

The residence time in the microreactor is controlled by the flow rate and reactor volume.
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Work-up and Purification:

The output from the microreactor is collected.

The solvent is removed under reduced pressure.

The crude product is purified by column chromatography to yield pure felodipine.

Analysis:

The purity of the final product is confirmed by High-Performance Liquid Chromatography

(HPLC) and its structure verified by spectroscopic methods (e.g., NMR, MS).

The following diagram outlines the experimental workflow for the continuous flow synthesis of

felodipine.
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Continuous flow synthesis workflow.

B. Bioanalytical Method for Felodipine using Felodipine-
d5
Objective: To quantify the concentration of felodipine in human plasma using liquid

chromatography-mass spectrometry (LC-MS) with Felodipine-d5 as an internal standard.

Materials:

Human plasma samples

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8135520?utm_src=pdf-body-img
https://www.benchchem.com/product/b8135520?utm_src=pdf-body
https://www.benchchem.com/product/b8135520?utm_src=pdf-body
https://www.benchchem.com/product/b8135520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8135520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Felodipine standard

Felodipine-d5 (internal standard)

Acetonitrile

Water

Formic acid

Solid-phase extraction (SPE) cartridges

HPLC system coupled with a mass spectrometer

Methodology:

Sample Preparation:

To a known volume of plasma, add a precise amount of Felodipine-d5 solution (internal

standard).

Perform protein precipitation by adding acetonitrile.

Centrifuge to pellet the precipitated proteins.

The supernatant is further cleaned up using solid-phase extraction (SPE).

The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the

mobile phase.

LC-MS Analysis:

Inject the reconstituted sample into the LC-MS system.

Chromatographic Conditions:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 0.5 mL/min.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for both felodipine and Felodipine-d5.

Quantification:

A calibration curve is generated by plotting the ratio of the peak area of felodipine to the

peak area of Felodipine-d5 against the concentration of the felodipine standards.

The concentration of felodipine in the plasma samples is determined from this calibration

curve.

Conclusion
Felodipine-d5 is an indispensable tool in the research and development of its parent drug,

felodipine. Its use as a stable isotope-labeled internal standard ensures the accuracy and

precision of bioanalytical methods required for pharmacokinetic and metabolism studies. A

thorough understanding of its properties and the analytical methods in which it is employed is

essential for pharmaceutical scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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